molecular formula C17H28INO2 B13639055 Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate

Cat. No.: B13639055
M. Wt: 405.3 g/mol
InChI Key: WNZXZKHNHSEBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a bicyclo[1.1.1]pentane moiety with an iodine atom. The molecular formula of this compound is C17H28INO2, and it has a molecular weight of 405.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)piperidine-1-carboxylate typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The final step involves the coupling of this intermediate with a piperidine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H28INO2

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H28INO2/c1-15(2,3)21-14(20)19-8-5-13(6-9-19)4-7-16-10-17(18,11-16)12-16/h13H,4-12H2,1-3H3

InChI Key

WNZXZKHNHSEBTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC23CC(C2)(C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.